Molecular Weight and Formula Differentiation from 4-(Difluoromethoxy)aniline
The target compound (C₈H₉F₂NO, MW 173.16 g/mol) contains an extra methylene (–CH₂–) unit compared to the more common analog 4-(difluoromethoxy)aniline (C₇H₇F₂NO, MW 159.13 g/mol) . This structural difference increases molecular weight by 14.03 g/mol and adds one additional rotatable bond, which influences molecular flexibility and entropic factors in binding events. The presence of the methylene spacer separates the electron-withdrawing –OCF₂H group from the aniline ring, resulting in a different electron-density distribution on the aromatic amine compared to the directly attached analog .
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | 173.16 g/mol, C₈H₉F₂NO |
| Comparator Or Baseline | 4-(Difluoromethoxy)aniline: 159.13 g/mol, C₇H₇F₂NO |
| Quantified Difference | ΔMW = +14.03 g/mol; Δ formula = +CH₂ |
| Conditions | Calculated from standard atomic weights; verified via supplier Certificate of Analysis specifications |
Why This Matters
The difference in molecular weight and rotatable-bond count directly impacts LogP and solubility predictions, making the target compound a distinct chemical entity for lead optimization campaigns where fine-tuning of physicochemical properties is required.
